molecular formula C17H16N4O3S B2890136 N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-92-4

N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2890136
CAS No.: 896326-92-4
M. Wt: 356.4
InChI Key: QRMMBLYSXURJET-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a sulfanyl-acetamide moiety. The 2-ethoxyphenyl group at the N-terminus introduces steric and electronic effects that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-13-8-4-3-7-12(13)18-15(22)11-25-16-19-14-9-5-6-10-21(14)17(23)20-16/h3-10H,2,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMBLYSXURJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines with Triazine Precursors

Aminopyridines react with 1,3,5-triazine derivatives under acidic conditions to form the fused ring system. For example, 2-aminopyridine and cyanuric chloride undergo stepwise substitution and cyclization in refluxing ethanol, yielding 2-chloro-4H-pyrido[1,2-a]triazin-4-one. This intermediate serves as a precursor for subsequent sulfanyl group introduction.

Key Conditions :

  • Solvent: Ethanol or acetonitrile
  • Catalyst: Methanesulfonic acid (1 equiv)
  • Temperature: 80–100°C
  • Yield: 58–76%

Skraup-Type Cyclization

Modified Skraup reactions enable the formation of fused pyridine rings. Heating 6-aminocoumarin analogs with α,β-unsaturated ketones in acetic acid/ethanol (1:1) generates dihydropyridocoumarins, which oxidize to the aromatic system. While originally applied to coumarins, this method adapts to pyridotriazinones by substituting coumarin with pyridine-based substrates.

Mechanistic Insight :

  • Michael addition of the amine to the enone.
  • Tautomerization and cyclization.
  • Air oxidation to aromatize the ring.

Introduction of the Sulfanyl Group

The 2-position of the pyridotriazinone core is functionalized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Nucleophilic Substitution with Thiols

2-Chloro-4H-pyrido[1,2-a]triazin-4-one reacts with thioacetic acid or potassium thioacetate in polar aprotic solvents:

Procedure :

  • Substrate: 2-Chloro-pyridotriazinone (1 equiv)
  • Nucleophile: Thioacetic acid (1.2 equiv)
  • Base: Triethylamine (2 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C, 6–8 hours
  • Yield: 68–72%

Side Reactions :

  • Over-substitution at electron-deficient positions.
  • Oxidation of thiol to disulfide (mitigated by inert atmosphere).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) enables regioselective sulfanyl group introduction. However, limited examples exist for pyridotriazinones, necessitating empirical optimization.

Formation of the Acetamide Moiety

The sulfanyl-acetic acid intermediate is converted to the acetamide via amide coupling with 2-ethoxyaniline.

Carbodiimide-Mediated Coupling

Stepwise Process :

  • Activation : 2-Sulfanylacetic acid (1 equiv) reacts with EDCl (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
  • Amination : Addition of 2-ethoxyaniline (1.05 equiv) at room temperature for 12 hours.
  • Workup : Aqueous extraction, column chromatography (SiO2, ethyl acetate/hexane).
  • Yield: 65–70%

One-Pot Sequential Reaction

Combining sulfanyl group introduction and amide formation reduces purification steps:

  • React 2-chloro-pyridotriazinone with mercaptoacetic acid.
  • Directly add 2-ethoxyaniline and EDCl/HOBt.
  • Solvent: Dichloromethane
  • Temperature: 25°C, 24 hours
  • Yield: 60%

Optimization and Challenges

Regioselectivity in Pyridotriazinone Synthesis

Competing cyclization pathways may yield- or-fused isomers. DFT studies suggest electron-donating groups on the pyridine ring favor the desired [1,2-a] fusion.

Purification Techniques

  • Distillation : Removes volatile byproducts (e.g., acetic acid).
  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Chromatography : Essential for isolating regioisomers.

Data Summary

Step Method Conditions Yield (%) Purity (%)
Pyridotriazinone Cyclocondensation EtOH, 80°C, 6 h 76 95
Sulfanyl Introduction SNAr with thioacetic acid DMF, 60°C, 8 h 72 90
Acetamide Formation EDCl/HOBt coupling DCM, 25°C, 12 h 70 98

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This can occur under conditions involving nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution might use reagents like sodium methoxide, while electrophilic substitution could involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Compounds Sharing the Pyrido[1,2-a][1,3,5]triazin-4-one Core

  • N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide ():
    • Structural Difference : Mesityl (2,4,6-trimethylphenyl) replaces the 2-ethoxyphenyl group.
    • Impact : The bulkier mesityl group may reduce solubility compared to the ethoxy-substituted derivative but enhance hydrophobic interactions in target binding.

Compounds with Varied Heterocyclic Cores

  • N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) (): Structural Difference: Oxadiazole replaces the pyridotriazinone core. Functional Data: Exhibited moderate α-glucosidase inhibition (IC₅₀ = 34.2 ± 0.62 µM) and weak lipoxygenase (LOX) inhibition (IC₅₀ = 42.3 ± 1.33 µM). The indolylmethyl group may enhance π-π stacking with enzymes .
  • 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (): Structural Difference: Triazole replaces pyridotriazinone; allyl and pyridinyl substituents introduce polar interactions. Hypothesized Impact: The triazole’s hydrogen-bonding capacity may improve solubility relative to the pyridotriazinone core.

Compounds with Modified Sulfanyl-Acetamide Moieties

  • PZ-38 (): Structure: Contains a dimethylamino-benzylidene-imidazolone core. Function: Demonstrated activity in reversing ABCG2-mediated drug resistance, suggesting sulfanyl-acetamides’ role in modulating efflux pumps .
  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Showed anti-exudative effects (e.g., 43.2% inhibition at 10 mg/kg), attributed to the triazole-thione and furan moieties .

Comparative Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound* ~403.4 Not reported ~1664 (C=O), ~2214 (C≡N)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 357.38 288 1664 (C=O), 2214 (C≡N)
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 Not reported Not reported

Key Functional Insights

  • Heterocyclic Core Impact: Pyridotriazinones may offer rigid planar structures for intercalation, while oxadiazoles/triazoles provide hydrogen-bonding sites .
  • Biological Performance: Sulfanyl-acetamides with aromatic heterocycles (e.g., pyridotriazinone, oxadiazole) show promise in enzyme inhibition, whereas alkyl-substituted variants (e.g., PZ-38) excel in targeting membrane proteins .

Biological Activity

N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of sulfanylamides and incorporates a pyrido[1,2-a][1,3,5]triazin ring system, which is often associated with various therapeutic effects. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of this compound includes:

  • An ethoxyphenyl moiety : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • A pyrido[1,2-a][1,3,5]triazin core : Known for its pharmacological relevance and diverse biological activities.
  • A sulfanylacetamide linkage : Imparts unique reactivity and potential biological interactions.

Structural Comparison Table

Compound NameStructural FeaturesUnique Characteristics
This compoundEthoxy group and triazine ringPotential for diverse biological activity
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideMethoxy instead of ethoxyDifferent electronic properties
N-(3-chlorophenyl)-2-(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideChlorophenyl groupVarying reactivity due to halogen

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. These interactions can modulate cellular processes and signaling pathways. Compounds with similar structures have demonstrated a range of activities including:

  • Antimicrobial : Potential effectiveness against bacterial infections.
  • Anti-inflammatory : Ability to reduce inflammation in various models.
  • Anticancer : Inhibition of cancer cell proliferation.

Research Findings

Recent studies have reported promising results regarding the biological activity of related compounds:

  • Anticancer Activity : Research on sulfanyltriazoles has shown significant anticancer properties. For example, certain derivatives exhibited IC50 values against colon carcinoma cells indicating their potential as chemotherapeutic agents .
  • Antimicrobial Properties : Compounds similar to N-(2-ethoxyphenyl)-2-{4-oxo-4H-pyrido[1,2-a][1,3,5]triazin} have been evaluated for their antimicrobial activity against various pathogens. These studies suggest that modifications in the structure can enhance efficacy .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in vivo. These compounds could serve as leads for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Activity

In a study evaluating several triazole derivatives for anticancer activity:

  • Compound tested : A derivative with a similar triazine structure.
  • Cell lines used : HCT116 (colon carcinoma) and T47D (breast cancer).
  • Results : The compound exhibited an IC50 value of 6.2 μM against HCT116 cells and 27.3 μM against T47D cells, indicating significant anticancer potential .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several sulfanylamides:

  • Focus : Compounds with varying functional groups.
  • Findings : The presence of ethoxy or methoxy groups influenced the antimicrobial potency significantly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrido[1,2-a][1,3,5]triazin-4-one precursors with thiol-containing intermediates under controlled conditions. Key parameters include:

  • Solvent Selection : Toluene or ethanol for solubility and reactivity .

  • Catalysts : Triethylamine (TEA) to facilitate deprotonation and nucleophilic substitution .

  • Temperature : Maintained between 60–80°C to balance reaction rate and byproduct formation .

  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

    Table 1: Key Synthesis Parameters

    ParameterOptimal Condition
    SolventToluene/Ethanol
    CatalystTriethylamine
    Temperature60–80°C
    Yield Range55–72%

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and sulfur bonding (δ 2.8–3.2 ppm for sulfanyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% validated using C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.12) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 2550 cm⁻¹ (S-H) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for sulfanyl group participation?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to validate nucleophilic substitution pathways at the sulfanyl site .

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to explain yield variations .

  • X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental vs. computed bond angles .

    Table 2: Computational Parameters

    MethodApplicationSoftware/Tool
    DFTTransition-state analysisGaussian 16
    MDSolvent interaction modelingGROMACS

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) across cell lines (HEK293 vs. HeLa) to isolate structure-activity relationships .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates, explaining variability in in vivo efficacy .
  • Cross-Validation : Compare results from SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to confirm binding affinities .

Q. How can reaction intermediates be isolated and characterized to optimize multi-step synthesis?

  • Methodological Answer :

  • Quenching and Trapping : Use cold ethanol to stabilize intermediates during cyclization steps .
  • LC-MS Monitoring : Track intermediates in real-time (e.g., m/z 298.08 for pyrido-triazinone precursor) .
  • Cryogenic NMR : Analyze unstable intermediates at -40°C to prevent degradation .

Data Contradiction Analysis

  • Structural Integrity Disputes : Discrepancies in NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or impurities. Resolution requires cross-referencing IR and HRMS data .
  • Biological Activity Variability : Differences in reported IC₅₀ values (e.g., 12 μM vs. 28 μM) could reflect assay conditions (pH, temperature). Standardized protocols are critical .

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